molecular formula C19H21N5O2S B2849595 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1795357-63-9

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Numéro de catalogue: B2849595
Numéro CAS: 1795357-63-9
Poids moléculaire: 383.47
Clé InChI: XDKJEEHOBGZAMU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-Cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrano[4,3-c]pyrazole core fused with a benzo[c][1,2,5]thiadiazole moiety. The cyclopentyl substituent enhances lipophilicity, which may influence pharmacokinetic properties or solubility in organic solvents.

Propriétés

IUPAC Name

N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c25-19(12-5-6-15-16(9-12)23-27-22-15)20-10-17-14-11-26-8-7-18(14)24(21-17)13-3-1-2-4-13/h5-6,9,13H,1-4,7-8,10-11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKJEEHOBGZAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

PropertyValue
CAS Number 1795086-07-5
Molecular Formula C20H22N4O2S
Molecular Weight 382.48 g/mol
IUPAC Name N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological effects. Key areas of investigation include:

Anticonvulsant Activity

A recent study assessed the anticonvulsant properties of similar thiadiazole derivatives. Compounds with structural similarities to N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole demonstrated significant protective effects against seizures induced by pentylenetetrazol (PTZ). For instance, compounds exhibiting a similar thiadiazole moiety provided up to 80% protection at doses as low as 0.4 mg/kg in animal models .

Anticancer Potential

The compound's anticancer activity has been suggested through its interaction with various cellular pathways. Thiadiazole derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

Research indicates that the thiadiazole scaffold is associated with broad-spectrum antimicrobial activity. Compounds structurally related to N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole have exhibited significant antibacterial effects against various pathogens in vitro. For example, studies have shown that certain thiadiazole derivatives possess activity comparable to standard antibiotics like chloramphenicol .

The biological activity of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Interaction : It may interact with receptors that modulate neurotransmitter release or cellular signaling pathways.
  • Oxidative Stress Modulation : Some studies suggest that thiadiazoles can influence oxidative stress levels in cells, contributing to their anticancer and neuroprotective effects.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives:

  • Anticonvulsant Study : In a controlled study involving PTZ-induced seizures in mice, a derivative similar to the compound showed significant anticonvulsant activity at doses of 0.4 mg/kg. The study concluded that modifications to the thiadiazole ring enhanced its protective effects against seizures .
  • Anticancer Efficacy : A series of experiments demonstrated that compounds containing the thiadiazole moiety could induce apoptosis in MCF-7 cells through activation of caspase pathways and inhibition of Bcl-2 proteins. These findings suggest potential for development into therapeutic agents for breast cancer treatment .
  • Antimicrobial Activity : A comparative analysis of various thiadiazole derivatives revealed that compounds similar to N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria in vitro .

Applications De Recherche Scientifique

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives similar to this compound. For instance:

  • Study Findings : Novel thiazole derivatives demonstrated significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecium. Structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance antimicrobial efficacy.

Anticancer Properties

The anticancer activity of compounds related to this structure has been explored in various cancer cell lines:

  • In Vitro Assays : Specific modifications to the benzothiazole moiety enhanced cytotoxicity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines. These findings indicate that such compounds could serve as promising candidates for cancer therapeutics.

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of thiazole derivatives against clinically relevant pathogens. The compounds were screened for minimal inhibitory concentration (MIC) values using CLSI guidelines. Results indicated that certain derivatives exhibited potent activity against resistant strains.

Study 2: Anticancer Activity Assessment

In vitro assays conducted on A549 and Caco-2 cell lines revealed that specific modifications to the benzothiazole moiety enhanced cytotoxicity. The study concluded that these compounds could serve as promising candidates for further development in cancer therapeutics.

Study 3: Structure-Activity Relationship Analysis

A comprehensive SAR study demonstrated that structural modifications significantly impacted biological activity. Compounds with electron-withdrawing groups showed increased potency against selected bacterial strains and cancer cells.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Heterocyclic Systems

The target compound’s pyrano[4,3-c]pyrazole core distinguishes it from related heterocycles:

  • Pyrano[2,3-c]pyrazole derivatives (): These lack the benzo[c][1,2,5]thiadiazole group but incorporate oxazine rings, which improve thermal stability and hydrogen-bonding capacity .
  • Pyrrolo[3,4-c]pyrazole (): This core replaces the pyran ring with a pyrrolidine, reducing ring strain and altering electronic properties due to the absence of an oxygen atom .
  • Imidazo[1,2-a]pyridine (): A nitrogen-rich system with a larger π-conjugated framework, enhancing fluorescence properties but reducing metabolic stability compared to pyranopyrazoles .

Table 1: Structural Comparison of Heterocyclic Cores

Compound Core Structure Key Features
Target Compound Pyrano[4,3-c]pyrazole Rigid, oxygen-containing fused ring
Compound Pyrano[2,3-c]pyrazole Oxazine moiety for H-bonding
Compound Pyrrolo[3,4-c]pyrazole Flexible pyrrolidine ring
Compound Imidazo[1,2-a]pyridine Extended π-conjugation
Substituent Effects
  • Benzothiadiazole vs. Benzoyl/Acetyl Groups : The benzothiadiazole’s electron-withdrawing nature contrasts with the electron-donating acetyl/benzoyl groups in , which may reduce redox activity but enhance charge-transfer capabilities .

Table 2: Substituent Impact on Properties

Compound Substituent Electronic Effect Application Implication
Target Compound Benzo[c][1,2,5]thiadiazole Electron-deficient Optoelectronics/drug design
Compound 4-Methoxyphenyl Electron-donating Thermal stability
Compound Carbothioamide H-bonding/chelating Antimicrobial activity
Physicochemical Data
  • Melting Point : The target compound’s melting point is expected to exceed 200°C (similar to ’s imidazopyridine derivative, mp 243–245°C) due to aromatic stacking .
  • Solubility : The benzothiadiazole moiety may reduce aqueous solubility compared to ’s carbothioamide derivatives, which exhibit moderate solubility in DMSO .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do they influence yield and purity?

  • Methodological Answer: Synthesis requires precise control of temperature (50–120°C), solvent polarity (e.g., DMF or toluene), and reaction time (6–24 hours) to balance reactivity and side-product formation . Catalysts such as Pd(PPh₃)₄ for coupling reactions or acid/base conditions for cyclization steps are critical for regioselectivity . Purity (>95%) is monitored via TLC and HPLC, with yields optimized by quenching side reactions through temperature modulation .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy), while ¹H/¹³C NMR confirms substituent positions and stereochemistry . X-ray crystallography resolves conformational ambiguities in the pyrano-pyrazole and thiadiazole moieties . IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer: Solubility is tested in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation . Stability under physiological conditions is monitored via HPLC over 24–72 hours, with degradation products identified by LC-MS .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Methodological Answer: Screen against target enzymes (e.g., kinases) using fluorescence-based assays or cell viability studies (MTT assay) at 1–100 μM concentrations . Dose-response curves (IC₅₀) and selectivity profiling against related proteins (e.g., CYP450 isoforms) mitigate off-target effects .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms or binding interactions?

  • Methodological Answer: Density functional theory (DFT) calculates transition-state energies for key steps (e.g., cyclopentyl group addition) . Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or PARP, validated by mutagenesis studies . MD simulations (100 ns) assess conformational stability in solvated systems .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer: Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to confirm target engagement . Analyze batch-to-batch purity (via NMR) and cellular permeability (Caco-2 assays) to exclude formulation artifacts . Meta-analysis of SAR data identifies substituents (e.g., cyclopentyl vs. thiophene) driving potency discrepancies .

Q. What methodologies are optimal for studying the compound’s pharmacokinetics in preclinical models?

  • Methodological Answer: LC-MS/MS quantifies plasma/tissue concentrations post-IV/oral dosing in rodents, with PK parameters (t₁/₂, AUC) modeled using non-compartmental analysis . Bile-duct cannulation studies assess enterohepatic recirculation, while microsomal stability assays (human/rat liver) predict metabolic clearance .

Q. How can structure-activity relationship (SAR) studies be systematically designed?

  • Methodological Answer: Synthesize analogs with targeted substitutions (e.g., methyl vs. methoxy on the benzo-thiadiazole core) using parallel synthesis . Test in vitro potency (IC₅₀) and ADME properties (logP, CYP inhibition) to build QSAR models. Principal component analysis (PCA) identifies critical physicochemical descriptors (e.g., polar surface area) .

Q. What experimental design strategies minimize variability in biological replicates?

  • Methodological Answer: Implement randomized block designs for cell-based assays, controlling for passage number and serum lot . Use factorial DOE (e.g., 2⁴ designs) to optimize assay conditions (e.g., pH, incubation time) and reduce noise . Statistical power analysis ensures adequate sample size (n ≥ 3) for ANOVA/Tukey post-hoc tests .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.